H-Met-Met-Ala-OH

説明

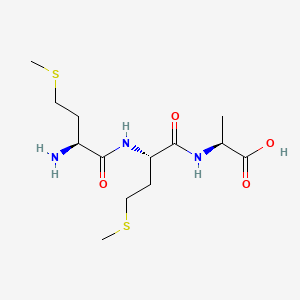

H-Met-Met-Ala-OH is a tripeptide composed of three amino acids: methionine, methionine, and alanine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Met-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions

H-Met-Met-Ala-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction of oxidized methionine residues can restore the original methionine.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Modified peptides with different amino acid sequences.

科学的研究の応用

H-Met-Met-Ala-OH has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein structure and function.

Medicine: Potential therapeutic applications due to its antioxidant properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

作用機序

The mechanism of action of H-Met-Met-Ala-OH involves its interaction with various molecular targets and pathways. Methionine residues can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

類似化合物との比較

Similar Compounds

H-Met-Met-Gly-OH: Similar structure but with glycine instead of alanine.

H-Met-Met-Ser-OH: Similar structure but with serine instead of alanine.

H-Met-Met-Val-OH: Similar structure but with valine instead of alanine.

Uniqueness

H-Met-Met-Ala-OH is unique due to the presence of two methionine residues, which confer distinct antioxidant properties. The alanine residue contributes to the peptide’s stability and solubility, making it suitable for various applications .

生物活性

H-Met-Met-Ala-OH, a tripeptide consisting of two methionine (Met) residues and one alanine (Ala), has garnered attention in the field of biological research due to its potential therapeutic properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and relevant case studies.

Structure and Properties

This compound is a synthetic peptide that can be categorized under the class of bioactive peptides. Its structure can be represented as follows:

- Chemical Formula : C₉H₁₃N₃O₂S₂

- Molecular Weight : 229.34 g/mol

The presence of methionine, an essential amino acid with a sulfur atom in its side chain, contributes to the peptide's unique properties, including antioxidant activity and potential roles in cellular signaling.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : Methionine-containing peptides have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Modulation of Signaling Pathways : Similar to other methionine-rich peptides, this compound may influence key signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. This modulation can lead to enhanced cellular responses to growth factors .

- Anti-inflammatory Effects : Some studies suggest that dipeptides like this compound can inhibit pro-inflammatory cytokines, thus contributing to a reduction in inflammation .

1. Cell Proliferation and Survival

In vitro studies have demonstrated that this compound promotes cell proliferation in various cell lines. The peptide's ability to stimulate cell growth is likely linked to its interaction with growth factor receptors, similar to the hepatocyte growth factor (HGF) and its receptor MET, which are known for their roles in tissue repair and regeneration .

2. Neuroprotective Effects

Research has indicated that methionine-containing peptides may provide neuroprotective benefits by reducing oxidative stress and modulating neurotransmitter levels. For example, studies have shown that such peptides can enhance neuronal survival under conditions of oxidative stress .

3. Wound Healing

The role of this compound in wound healing has been explored, as methionine-rich peptides are known to promote tissue repair mechanisms. The peptide may enhance fibroblast migration and collagen synthesis, critical processes in wound healing .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various methionine-containing peptides, including this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a protective effect against oxidative damage.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in improved neuronal viability and function. The peptide's ability to reduce apoptosis markers indicated its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4S2/c1-8(13(19)20)15-12(18)10(5-7-22-3)16-11(17)9(14)4-6-21-2/h8-10H,4-7,14H2,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYLZGQFKPHXHI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299289 | |

| Record name | L-Methionyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-08-9 | |

| Record name | L-Methionyl-L-methionyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。